molecular formula C28H29NO6 B13864621 9'-(Benzyloxy)-13'-one Naloxone

9'-(Benzyloxy)-13'-one Naloxone

Cat. No.: B13864621
M. Wt: 475.5 g/mol
InChI Key: GLVPFVGORVSKNN-JVYGEBFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9’-(Benzyloxy)-13’-one Naloxone is a derivative of naloxone, a well-known opioid receptor antagonist used primarily to counteract the effects of opioid overdose. This compound has a molecular formula of C28H31NO5 and a molecular weight of 461.549 g/mol . It is characterized by the presence of a benzyloxy group at the 9’ position and a ketone group at the 13’ position, which may confer unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9’-(Benzyloxy)-13’-one Naloxone typically involves the introduction of a benzyloxy group to the naloxone molecule. This can be achieved through a series of organic reactions, including protection and deprotection steps, as well as selective oxidation and reduction reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of 9’-(Benzyloxy)-13’-one Naloxone may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for efficient and scalable production of the compound, ensuring consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions: 9’-(Benzyloxy)-13’-one Naloxone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of 9’-(Benzyloxy)-13’-one Naloxone involves its interaction with opioid receptors, particularly the μ-opioid receptor. As an opioid receptor antagonist, it binds to these receptors with high affinity, preventing the binding of opioid agonists such as morphine and fentanyl. This competitive inhibition effectively reverses the effects of opioid overdose, including respiratory depression and sedation .

Comparison with Similar Compounds

Uniqueness: 9’-(Benzyloxy)-13’-one Naloxone is unique due to the presence of the benzyloxy group at the 9’ position and the ketone group at the 13’ position. These structural modifications may confer distinct pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and safety profile compared to other opioid antagonists .

Properties

Molecular Formula

C28H29NO6

Molecular Weight

475.5 g/mol

IUPAC Name

(4S,4aS,7aR,12bS)-4a-hydroxy-9-phenylmethoxy-3-prop-2-enylspiro[1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,2'-1,3-dioxolane]-13-one

InChI

InChI=1S/C28H29NO6/c1-2-13-29-14-12-26-21-19-8-9-20(32-17-18-6-4-3-5-7-18)23(21)35-25(26)28(33-15-16-34-28)11-10-27(26,31)24(29)22(19)30/h2-9,24-25,31H,1,10-17H2/t24-,25-,26+,27-/m1/s1

InChI Key

GLVPFVGORVSKNN-JVYGEBFASA-N

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C5(CC[C@]2([C@H]1C(=O)C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)OCCO5

Canonical SMILES

C=CCN1CCC23C4C5(CCC2(C1C(=O)C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)OCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.